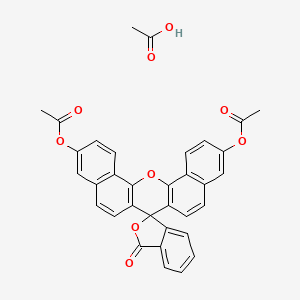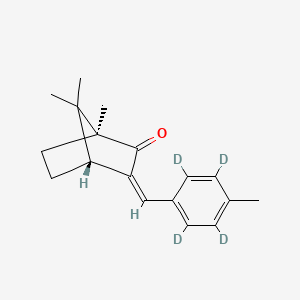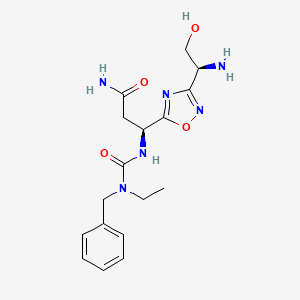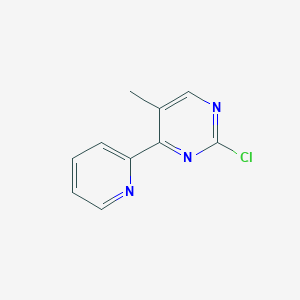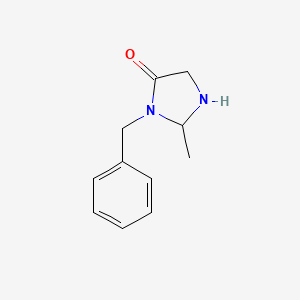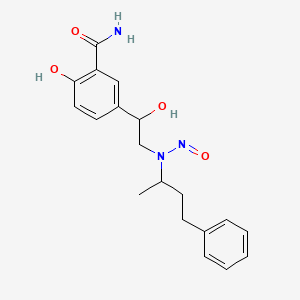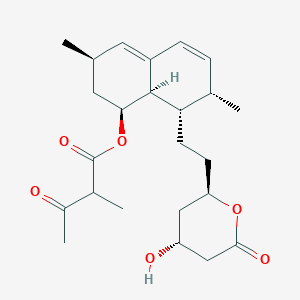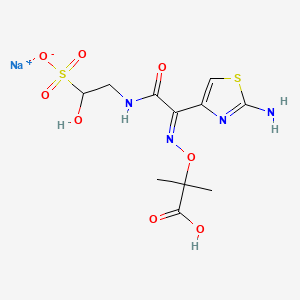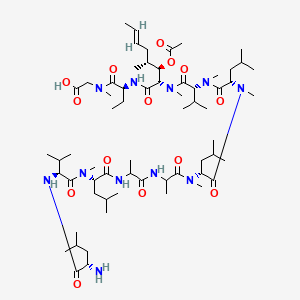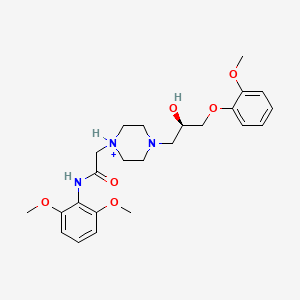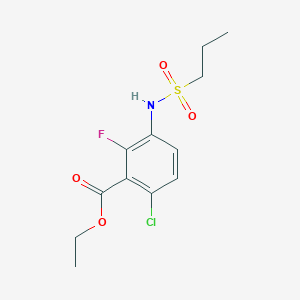![molecular formula C30H48O4Si B13861544 (1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B13861544.png)
(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[98002,405,10014,19016,18]nonadecane-5,7,15-triol” is a highly complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the hexacyclic core: This might involve cyclization reactions, often using catalysts to ensure the correct stereochemistry.
Introduction of functional groups: The tert-butyl(dimethyl)silyl group and the prop-1-ynyl group are likely introduced through specific reagents and conditions, such as silylation and alkynylation reactions.
Final modifications: The hydroxyl groups and other functional groups are added or modified in the final steps, often requiring precise control of reaction conditions to maintain the integrity of the molecule.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up reactions: Using larger reactors and optimizing conditions for bulk production.
Purification techniques: Employing methods like chromatography and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Functional groups like the alkyne can be reduced to alkenes or alkanes.
Substitution: The silyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alkanes.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex molecules: The compound can be used as a building block for synthesizing other complex organic molecules.
Study of stereochemistry: Its multiple chiral centers make it an interesting subject for studying stereochemical effects in reactions.
Biology
Biological activity: The compound might exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Pharmaceutical applications: If the compound shows biological activity, it could be developed into a therapeutic agent.
Industry
Material science: The unique structure might find applications in developing new materials with specific properties.
Mecanismo De Acción
The mechanism by which the compound exerts its effects would depend on its interaction with molecular targets. This might involve:
Binding to enzymes or receptors: Affecting biochemical pathways.
Modulating cellular processes: Influencing cell signaling or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Other hexacyclic compounds: Molecules with similar core structures but different functional groups.
Silyl-protected compounds: Molecules with tert-butyl(dimethyl)silyl groups used for protecting hydroxyl groups during synthesis.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which might confer unique properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C30H48O4Si |
|---|---|
Peso molecular |
500.8 g/mol |
Nombre IUPAC |
(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol |
InChI |
InChI=1S/C30H48O4Si/c1-26(2,3)35(6,7)34-14-8-11-29(32)23-16-20(23)25-24-19-15-22(19)30(33)17-18(31)9-12-27(30,4)21(24)10-13-28(25,29)5/h18-25,31-33H,9-10,12-17H2,1-7H3/t18-,19-,20+,21-,22+,23-,24+,25?,27+,28-,29-,30+/m0/s1 |
Clave InChI |
WYDLDDUWCADCIH-HQAUAPBESA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5(C4[C@@H]6C[C@@H]6[C@]5(C#CCO[Si](C)(C)C(C)(C)C)O)C)O)O |
SMILES canónico |
CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C5(C#CCO[Si](C)(C)C(C)(C)C)O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)
